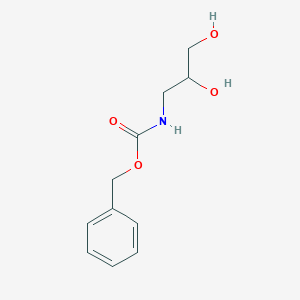

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-(2,3-dihydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJAHUBTRVKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol properties and characterization"

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol: Properties, Characterization, and Synthetic Utility

Introduction

This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of 3-amino-1,2-propanediol, a key intermediate in the production of non-ionic X-ray contrast agents like Iohexol, its synthetic value is well-established.[1][2] The introduction of the benzyloxycarbonyl (Cbz or Z) group serves a critical strategic purpose: it "protects" the primary amine functionality. This protection allows chemists to perform reactions on the diol portion of the molecule without unintended interference from the nucleophilic and basic amine. The Cbz group is renowned for its stability under a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenation, making it an ideal choice for multi-step synthetic campaigns.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and, most critically, a robust, multi-technique approach to its structural characterization. The methodologies and insights presented are designed for researchers and drug development professionals who require a thorough understanding of this versatile synthetic intermediate.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 108587-40-2 | |

| Molecular Formula | C₁₁H₁₅NO₄ | [3] |

| Molecular Weight | 225.24 g/mol | [3] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 74-78 °C | |

| Linear Formula | C₆H₅CH₂O₂CNHCH₂CH(OH)CH₂OH | |

| InChI Key | DAMJAHUBTRVKPI-UHFFFAOYSA-N | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from structure |

Synthesis and Purification

The synthesis of this compound is a classic example of amine protection using the Schotten-Baumann reaction conditions. The primary amine of 3-amino-1,2-propanediol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. An aqueous base is used to neutralize the HCl byproduct, driving the reaction to completion.

Sources

A Senior Application Scientist's Guide to Chiral Pool Synthesis: Leveraging N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral pool synthesis represents an elegant and efficient strategy in modern asymmetric synthesis, capitalizing on the vast reservoir of enantiomerically pure compounds provided by nature. This guide delves into the synthetic utility of a versatile C3 chiral building block, N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol. We will explore its strategic importance, the causality behind key stereoselective transformations, and provide validated protocols for its conversion into high-value synthetic intermediates. This document is intended to serve as a practical resource for chemists engaged in the design and execution of complex molecular syntheses, particularly in the realm of pharmaceutical development.

The Philosophy of Chiral Pool Synthesis: Building on Nature's Scaffolds

The principle of chiral pool synthesis is rooted in practicality and efficiency. Instead of constructing stereocenters from scratch using often complex and costly asymmetric methodologies, this approach utilizes readily available, enantiopure natural products as starting materials.[1] Molecules like amino acids, carbohydrates, and terpenes provide a robust foundation of defined stereochemistry, which can be elaborated into complex target molecules.[2][3] This strategy not only simplifies synthetic routes but also guarantees the absolute configuration of the final product, a critical consideration in drug development where enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1]

This compound, derived from the parent aminodiol, is an exemplary chiral building block. Its structure is endowed with a strategic triad of functional groups: a primary amine protected by the robust yet readily cleavable benzyloxycarbonyl (Cbz) group, a primary hydroxyl group, and a secondary hydroxyl group at the stereogenic center. This arrangement allows for a high degree of selective manipulation, making it a powerful precursor for a diverse array of more complex chiral structures.

Strategic Manipulation of N-Cbz-3-amino-1,2-propanediol

The synthetic power of this building block lies in the orthogonal reactivity of its functional groups. The Cbz-protected amine is generally stable under conditions used to modify the hydroxyl groups, while the primary and secondary alcohols can be differentiated to achieve regioselective transformations.

Protection and Differentiation of the Diol System

A common and highly effective strategy to differentiate the two hydroxyl groups is through the formation of a cyclic acetal or ketal. Reaction with acetone or 2,2-dimethoxypropane under acidic catalysis affords the isopropylidene acetal (a solketal derivative).[4] This transformation protects both hydroxyls simultaneously, allowing for chemistry to be performed on other parts of a molecule. More importantly, subsequent regioselective opening of the acetal can be achieved to free one hydroxyl group while keeping the other protected, setting the stage for sequential modifications.

// Nodes Start [label="N-Cbz-(S)-3-amino-1,2-propanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetal [label="(S)-4-((Benzyloxycarbonyl)amino)methyl)-2,2-dimethyl-1,3-dioxolane\n(Isopropylidene Acetal)", fillcolor="#E8F0FE", fontcolor="#202124", shape=Mrecord]; Reagent1 [label="Acetone or\n2,2-Dimethoxypropane\n\nCatalytic Acid (e.g., TsOH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Start -> Reagent1 [arrowhead=none]; Reagent1 -> Acetal;

// Style graph [bgcolor="transparent"]; Acetal [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start [fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"]; } enddot Diagram 1: Acetal protection of the diol system.

Conversion to Chiral Epoxides: The Gateway to Diverse Functionality

One of the most valuable transformations of 1,2-diols is their conversion into epoxides. This is typically a two-step process. First, the primary hydroxyl group is selectively activated by conversion into a good leaving group, such as a tosylate or mesylate. This selectivity is achieved due to the lower steric hindrance of the primary alcohol compared to the secondary one.

Subsequent treatment with a base (e.g., sodium hydride or potassium carbonate) induces an intramolecular SN2 reaction. The alkoxide formed from the secondary hydroxyl group attacks the carbon bearing the tosylate, displacing it and forming the epoxide with a clean inversion of stereochemistry. The resulting N-Cbz-protected glycidylamine is a highly versatile intermediate, ready for ring-opening with a wide range of nucleophiles (azides, cyanides, organocuprates, etc.) to install new functionalities at the C1 position in a stereocontrolled manner.

// Nodes Start [label="N-Cbz-(S)-3-amino-1,2-propanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; Tosylate [label="Primary Tosylate Intermediate", fillcolor="#FEF7E0", fontcolor="#202124"]; Epoxide [label="(R)-Benzyl (oxiran-2-ylmethyl)carbamate\n(Chiral Epoxide)", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mrecord];

// Edges Start -> Tosylate [label=" 1. TsCl, Pyridine"]; Tosylate -> Epoxide [label=" 2. Base (e.g., NaH)"];

// Style graph [bgcolor="transparent"]; Start [fillcolor="#F1F3F4", fontcolor="#202124"]; Tosylate [fillcolor="#FBBC05", fontcolor="#202124"]; Epoxide [fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#4285F4"]; } enddot Diagram 2: Stereospecific conversion to a chiral epoxide.

Amine Deprotection and Further Functionalization

The Cbz group is a robust protecting group, stable to a wide range of reaction conditions. Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[5] This reaction releases the free amine as well as toluene and carbon dioxide as byproducts, simplifying purification.

Once deprotected, the primary amine is available for a host of transformations. It can be acylated to form amides, which is a key step in the synthesis of non-ionic X-ray contrast agents like iohexol and iopamidol.[6][7] It can also undergo reductive amination or serve as a nucleophile in the synthesis of various heterocyclic systems.

Validated Experimental Protocols

The following protocols are presented as a self-validating system, detailing the causality behind the choice of reagents and conditions.

Protocol 1: Synthesis of (S)-Benzyl ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)carbamate (Isopropylidene Acetal Protection)

-

Rationale: This protocol uses 2,2-dimethoxypropane as both the acetone source and a water scavenger, driving the equilibrium towards the acetal product. p-Toluenesulfonic acid (TsOH) is a cost-effective and efficient catalyst for acetalization.

-

Methodology:

-

To a solution of N-Cbz-(S)-3-amino-1,2-propanediol (1.0 eq) in anhydrous acetone (or a mixture of acetone/dichloromethane), add 2,2-dimethoxypropane (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure isopropylidene acetal.

-

Protocol 2: Synthesis of (R)-Benzyl (oxiran-2-ylmethyl)carbamate (Chiral Epoxide Formation)

-

Rationale: This two-step, one-pot procedure relies on the regioselective tosylation of the sterically less hindered primary alcohol. Pyridine acts as both the solvent and the acid scavenger for the HCl generated. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the secondary alcohol to initiate the intramolecular cyclization.

-

Methodology:

-

Dissolve N-Cbz-(S)-3-amino-1,2-propanediol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Cool the reaction mixture again to 0 °C and cautiously add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by flash chromatography to obtain the chiral epoxide.

-

Protocol 3: Deprotection of the Cbz Group via Hydrogenolysis

-

Rationale: Palladium on activated carbon (Pd/C) is the classic, highly efficient catalyst for hydrogenolysis. Methanol is a common solvent that readily dissolves the substrate and does not interfere with the reaction. The reaction proceeds under a positive pressure of hydrogen gas.

-

Methodology:

-

Dissolve the Cbz-protected amine (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

-

Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC. Upon completion (typically 2-12 hours), carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.

-

Applications in Drug Development and Beyond

The synthetic intermediates derived from N-Cbz-3-amino-1,2-propanediol are integral to several areas of applied chemistry.

| Intermediate | Application Area | Example(s) |

| 3-Amino-1,2-propanediol | Pharmaceuticals | Key precursor for non-ionic X-ray contrast media such as Iohexol and Iopamidol.[6][7] |

| Chiral Glycidylamines | Organic Synthesis | Versatile electrophiles for constructing chiral amino alcohol fragments found in beta-blockers and other pharmaceuticals. |

| Protected Aminodiols | Material Science | Building blocks for chiral ligands in asymmetric catalysis and for the synthesis of cationic polymers used in gene delivery.[8] |

| Parent Aminodiol | Green Chemistry | Used as a hydrogen bond donor in the formation of novel chiral deep eutectic solvents.[9][10][11] |

The purity of the initial 3-amino-1,2-propanediol is of utmost importance, as it directly influences the quality and safety of the final active pharmaceutical ingredients (APIs).[6]

Conclusion

This compound stands out as a high-utility building block within the chiral pool. Its well-defined stereochemistry and orthogonally reactive functional groups provide a reliable and versatile platform for the stereocontrolled synthesis of complex molecules. The ability to transform it into key intermediates like chiral epoxides and functionalized aminodiols underscores its value to the drug development professional. By understanding the causality behind its transformations and employing validated protocols, researchers can confidently and efficiently leverage this molecule to accelerate the discovery and synthesis of new chemical entities.

References

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents.

-

The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications (RSC Publishing). Available at: [Link]

-

Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

-

Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. Available at: [Link]

-

Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. Google Patents.

-

Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. MDPI. Available at: [Link]

-

Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available at: [Link]

-

3-Amino-1,2-propanediol. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. PubMed. Available at: [Link]

-

Design of a new chiral deep eutectic solvent based on 3-amino-1,2-propanediol and its application in organolithium chemistry. I.R.I.S. Institutional Research Information System. Available at: [Link]

-

3-Amino-1,2-propanediol | C3H9NO2 | CID 73561. PubChem. Available at: [Link]

- CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents.

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 3. baranlab.org [baranlab.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of a new chiral deep eutectic solvent based on 3-amino-1,2-propanediol and its application in organolithium chemistry [iris.uniroma1.it]

A Spectroscopic Guide to N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol: Structure Elucidation and Characterization

This technical guide provides an in-depth analysis of the spectroscopic data for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol, a key intermediate in pharmaceutical synthesis. As a carbamate-protected amino alcohol, its structural integrity is paramount for the successful development of active pharmaceutical ingredients. This document synthesizes predictive data based on established spectroscopic principles and analogous compounds to offer a reliable framework for the identification and quality control of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The molecular formula of the compound is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol .[1][2]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of this compound with a systematic numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a fully assigned experimental spectrum for this specific compound is not available in public databases, a highly accurate prediction can be made by combining data from its constituent parts: the 3-amino-1,2-propanediol backbone and the benzyloxycarbonyl (Cbz) protecting group.[3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds prevents the rapid exchange of labile protons (OH, NH), allowing them to be observed as distinct signals.

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| C12-C16 | 7.28 - 7.40 | Multiplet | 5H | Aromatic protons : The five protons of the phenyl ring on the Cbz group appear in their characteristic region. |

| N1-H | ~7.2 (t) | Triplet | 1H | Amide proton : Coupled to the two adjacent C2 protons. Signal may be broad. |

| C10-H₂ | 5.02 | Singlet | 2H | Benzyl protons : These protons are adjacent to an oxygen and the aromatic ring, deshielding them significantly. The singlet indicates no adjacent protons. |

| O5-H, O6-H | 4.5 - 4.8 | Broad Singlet | 2H | Hydroxyl protons : Labile protons of the diol. Their position can vary with concentration and temperature. |

| C3-H | 3.55 - 3.65 | Multiplet | 1H | Methine proton : This proton is coupled to the protons on C2 and C4, resulting in a complex multiplet. |

| C4-H₂ | 3.30 - 3.40 | Multiplet | 2H | Methylene protons (diol) : Part of the diol backbone. |

| C2-H₂ | 3.05 - 3.15 | Multiplet | 2H | Methylene protons (amine) : Adjacent to the nitrogen atom, leading to a downfield shift compared to a standard alkane. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom No. | Chemical Shift (δ, ppm) | Assignment & Rationale |

| C7 | 156.5 | Carbamate Carbonyl : The C=O of the carbamate group is highly deshielded and appears significantly downfield. |

| C11 | 137.3 | Aromatic Quaternary Carbon : The ipso-carbon of the phenyl ring attached to the benzyl group. |

| C12-C16 | 128.4, 127.8, 127.7 | Aromatic CH Carbons : Signals for the five CH carbons of the phenyl ring. Overlap is common. |

| C3 | 71.0 | Methine Carbon : The carbon bearing a hydroxyl group (C-OH). |

| C10 | 65.2 | Benzyl Carbon : The CH₂ carbon of the benzyloxy group. |

| C4 | 64.1 | Methylene Carbon (diol) : The terminal CH₂OH carbon. |

| C2 | 44.8 | Methylene Carbon (amine) : The CH₂ carbon attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from its hydroxyl, amide, and carbonyl groups. The predicted values are based on characteristic group frequencies and data from analogous structures.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

| 3300 - 3450 | Strong, Broad | O-H & N-H Stretching : This broad envelope arises from the hydrogen-bonded hydroxyl (O-H) groups of the diol and the amide (N-H) group. The two signals often overlap significantly. |

| 3030 - 3090 | Medium | Aromatic C-H Stretching : Characteristic C-H stretches from the phenyl ring. |

| 2850 - 2960 | Medium | Aliphatic C-H Stretching : Symmetric and asymmetric stretches from the CH and CH₂ groups of the propanediol and benzyl moieties. |

| ~1695 | Strong, Sharp | C=O Stretching (Carbamate) : This is a key diagnostic peak. The strong, sharp absorption is characteristic of the carbonyl group within the carbamate (urethane) linkage. |

| ~1530 | Medium | N-H Bending / C-N Stretching : Often called the "Amide II" band, this absorption results from a combination of N-H bending and C-N stretching vibrations. |

| 1050 - 1150 | Strong | C-O Stretching : Strong absorptions corresponding to the C-O single bonds of the primary and secondary alcohols and the ester-like C-O bond of the carbamate. |

| 690 & 740 | Strong | Aromatic C-H Bending : Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning : Clean the crystal thoroughly after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct.

-

Molecular Formula : C₁₁H₁₅NO₄

-

Monoisotopic Mass : 225.0998 Da

-

Predicted Molecular Ions (ESI+) :

-

[M+H]⁺ = 226.1076 m/z

-

[M+Na]⁺ = 248.0895 m/z

-

Key Fragmentation Pathways

The causality behind fragmentation is rooted in the stability of the resulting ions. The Cbz group is notorious for producing a highly stable tropylium ion, which is often the base peak in the spectrum.

Caption: Major fragmentation pathways for protonated this compound.

-

Formation of m/z 91 (Tropylium Ion) : The most characteristic fragmentation of a Cbz-protected compound is the cleavage of the benzyl-oxygen bond, followed by rearrangement to the highly stable, aromatic tropylium cation (C₇H₇⁺). This is almost always a prominent, if not the base, peak.

-

Loss of the Benzyl Group (m/z 135) : Cleavage can also occur to lose the benzyl radical, leaving the rest of the protonated molecule.

-

Loss of the Cbz Group (m/z 76) : A fragmentation pathway leading to the protonated aminopropanediol fragment.

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization : Operate the ESI source in positive ion mode. Optimize capillary voltage and source temperature to achieve a stable signal.

-

Mass Analysis : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Tandem MS (MS/MS) : For structural confirmation, select the precursor ion of interest (e.g., m/z 226.1) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions, confirming the pathways described above.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, amide, carbamate), and mass spectrometry verifies the molecular weight and reveals characteristic structural fragments. Together, these techniques form a robust analytical package for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this vital chemical building block.

References

-

Igarashi, J., et al. (2009). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 14(9), 3531-3547. [Link]

-

PubChem. 3-Amino-1,2-propanediol. National Center for Biotechnology Information. [Link]

-

NIST. 3-Amino-1,2-propanediol Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 1H NMR Spectrum for 3-Amino-1,2-propanediol. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

SpectraBase. (S)-(-)-3-benzyloxy-1,2-propanediol 1H NMR. [Link]

-

Zhang, Z., et al. (2015). Supporting Information: 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Polymer Chemistry. [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

Sources

- 1. This compound 97 108587-40-2 [sigmaaldrich.com]

- 2. This compound [chemicalbook.com]

- 3. 3-Amino-1,2-propanediol(616-30-8) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [chemicalbook.com]

- 6. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Aminodiol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of aminodiols, critical chiral building blocks for a multitude of pharmaceuticals and complex molecules, presents a significant synthetic challenge due to the presence of multiple reactive functional groups. The strategic use of protecting groups is paramount to achieving high yields and stereochemical purity. Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group stands as a venerable and highly effective guardian. This in-depth technical guide provides a comprehensive exploration of the Cbz group's role in aminodiol synthesis, delving into its mechanism of action, strategic application, and detailed experimental protocols. By understanding the causality behind experimental choices, researchers can leverage the Cbz group's unique properties to navigate the intricate landscape of aminodiol synthesis with precision and confidence.

Introduction: The Synthetic Challenge of Aminodiols

Aminodiols are organic compounds containing both an amino group and two hydroxyl groups. Their inherent chirality and the spatial relationship between these functional groups make them invaluable precursors and structural motifs in a wide array of biologically active molecules, including antivirals, antibiotics, and enzyme inhibitors.[1][2] The synthesis of these molecules, however, is fraught with challenges. The nucleophilic nature of the amine and the hydroxyl groups necessitates a carefully orchestrated synthetic strategy to prevent unwanted side reactions and ensure regioselective and stereoselective transformations.[3][4]

This is where the concept of "protecting groups" becomes central. A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions.[5] After the desired transformation is complete, the protecting group is removed to regenerate the original functionality. The ideal protecting group is easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield under mild conditions that do not affect other parts of the molecule.[5]

The Carboxybenzyl (Cbz) Group: A Stalwart Protector

First introduced by Bergmann and Zervas in 1932 for peptide synthesis, the Carboxybenzyl (Cbz or Z) group has become a cornerstone of organic synthesis for the protection of amines.[6][7] It converts the reactive amine into a much less nucleophilic carbamate, effectively shielding it from a wide range of reagents.[5][8]

The enduring popularity of the Cbz group stems from a combination of advantageous characteristics:

-

Robust Stability: Cbz-protected amines are stable across a broad spectrum of reaction conditions, including basic and mildly acidic media.[9][10] This stability provides chemists with significant flexibility in designing multi-step synthetic routes.

-

Ease of Introduction: The protection of an amine with the Cbz group is typically a high-yielding reaction that proceeds under mild conditions.[10]

-

Facile and Clean Removal: The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method that proceeds at neutral pH.[7][11] This is a significant advantage when dealing with molecules that are sensitive to acidic or basic conditions.[9]

-

Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][9] This orthogonality is a critical principle in complex syntheses, enabling the selective deprotection of one functional group while others remain intact.[12][13][14]

Mechanism of Cbz Protection

The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[6][15] The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate. The departure of the chloride leaving group results in the formation of the Cbz-protected amine (a carbamate).[6]

Diagram: Cbz Protection of an Amine

Caption: General scheme for the protection of an amine with Cbz-Cl.

Mechanism of Cbz Deprotection

The hallmark of the Cbz group is its clean removal via catalytic hydrogenolysis.[11] This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[11][16] The reaction proceeds through the cleavage of the benzylic C-O bond, generating an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[6][11]

Diagram: Cbz Deprotection via Hydrogenolysis

Caption: Catalytic hydrogenolysis for the removal of the Cbz protecting group.

Strategic Application of Cbz in Aminodiol Synthesis

The synthesis of a chiral aminodiol from a starting material like an amino acid requires the protection of the amine functionality to allow for the selective manipulation of the carboxylic acid and the subsequent introduction of the hydroxyl groups. The Cbz group is an excellent choice for this purpose due to its stability during the reduction of the carboxylic acid and other subsequent transformations.

A Generalized Synthetic Workflow

A common strategy for the synthesis of a 1,2-aminodiol from an amino acid can be outlined as follows:

-

N-Protection: The amino group of the starting amino acid is protected with a Cbz group.

-

Carboxyl Group Activation and Reduction: The carboxylic acid is converted to a more reactive species (e.g., an ester or mixed anhydride) and then reduced to a primary alcohol.

-

Further Elaboration (if necessary): Additional synthetic steps may be required to introduce the second hydroxyl group with the desired stereochemistry.

-

Deprotection: The Cbz group is removed to yield the final aminodiol.

Diagram: Workflow for Aminodiol Synthesis

Caption: A generalized workflow for the synthesis of aminodiols using Cbz protection.

Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for the key experiments in a typical aminodiol synthesis, along with a summary of representative reaction conditions.

Protocol 1: N-Cbz Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.[6]

Materials:

-

Amino acid (1.0 eq)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

Procedure:

-

Dissolve the amino acid in the 1 M sodium carbonate solution in an ice bath.

-

While stirring vigorously, add the benzyl chloroformate dropwise, maintaining the temperature below 5°C.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[10]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Cbz-protected amino acid.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.[10][11]

Materials:

-

N-Cbz-protected compound (1.0 eq)

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the N-Cbz-protected compound in a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Data Summary: Comparison of Cbz Deprotection Methods

While catalytic hydrogenolysis is the most common method for Cbz removal, other conditions can be employed, particularly when the substrate is incompatible with hydrogenation.[11][15]

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral pH, room temp. | Mild, clean, high-yielding[11] | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups)[9] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Neutral pH, room temp. to mild heat | Avoids use of H₂ gas[6][17] | Can be slower than direct hydrogenation |

| Acidolysis | HBr in Acetic Acid | Strong acid | Useful when hydrogenation is not feasible[18] | Harsh conditions, can cleave other acid-labile groups[9] |

| Lewis Acid-Mediated | AlCl₃, HFIP | Room temperature | Selective in the presence of other sensitive groups[19] | Requires stoichiometric Lewis acid |

| Dissolving Metal Reduction | Na, liquid NH₃ | Low temperature | Powerful reducing conditions | Demanding experimental setup[18] |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for tracking the progress of both the protection and deprotection steps. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide a clear indication of the reaction's progression.

-

Product Characterization: The identity and purity of the intermediates and the final aminodiol product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data obtained from these analyses should be consistent with the expected chemical structures.

-

Yield Calculation: Accurate measurement of the mass of the starting materials and the final product allows for the calculation of the reaction yield, a critical metric for assessing the efficiency of the synthetic route.

By rigorously applying these analytical methods at each stage of the synthesis, researchers can ensure the integrity of their results and the reliability of the chosen synthetic strategy.

Conclusion: The Cbz Group as a Strategic Asset

The Carboxybenzyl protecting group, despite its long history, remains a powerful and indispensable tool in the synthesis of complex molecules like aminodiols. Its robustness, ease of introduction and removal, and orthogonality to other common protecting groups make it a strategic asset for synthetic chemists.[18] A thorough understanding of its chemical properties, coupled with the implementation of well-defined and validated experimental protocols, enables researchers to navigate the challenges of aminodiol synthesis with a high degree of control and confidence. As the demand for enantiomerically pure aminodiols in drug discovery and development continues to grow, the strategic application of the Cbz group will undoubtedly continue to play a pivotal role in advancing the frontiers of medicinal chemistry.

References

- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

-

Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 93(24), 13859–13864. [Link]

- Benchchem. (n.d.). Advantages and disadvantages of Boc versus Cbz protecting group.

-

Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 30(9-10), 123–139. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Xu, Q. Y., Wu, T. X., & Pan, X. F. (2002). Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes. Chemical Journal of Chinese Universities, 23(7), 1318.

- Benchchem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.

- Benchchem. (n.d.). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.

- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Reddy, K. R., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

- Forró, E., & Fülöp, F. (2003). Synthesis and application of monoterpene-based chiral aminodiols. Tetrahedron: Asymmetry, 14(7), 847-853.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.

- Reddy, P. V. N., & Corey, E. J. (2008). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 10(19), 4379–4381.

-

Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. r/chemhelp. Retrieved from [Link]

- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

-

Reddit. (2018). Protecting groups in organic synthesis?!. r/chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

- Li, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Journal of Agricultural and Food Chemistry, 71(1), 596–605.

- Reddy, B. V. S., et al. (2010). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform, 41(32).

- Benchchem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of N-Cbz-Nortropine via Hydrogenolysis.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Mohammad, A., et al. (2023). The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. OSTI.GOV. [Link]

- Mohammad, A., et al. (2022). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering, 7(12), 2689-2701.

-

ResearchGate. (n.d.). Formation of carbamazepine (CBZ) and isonicotinamide (INA) cocrystal. Retrieved from [Link]

- Mohammad, A., et al. (2025). Development of a continuous synthesis and crystallization reactor system for carbamazepine using integrated process analytical technologies. American Chemical Society.

-

StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol for Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Aminodiols

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Chiral 3-amino-1,2-propanediol is a foundational structural motif present in a wide array of bioactive molecules, including potent β-blockers and advanced antibiotics.[1] Its utility stems from the vicinal amino alcohol functionality, which provides a versatile scaffold for constructing complex molecular architectures with precise stereochemical control.

This guide focuses on the N-(Benzyloxycarbonyl) protected form of 3-amino-1,2-propanediol, a superior chiral building block for asymmetric synthesis. The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, offers robust protection of the amine, preventing unwanted side reactions while remaining stable to a wide range of acidic and basic conditions.[2][3] This stability provides a crucial element of orthogonality, allowing chemists to perform modifications on other parts of the molecule without disturbing the protected amine. This guide will elucidate the asymmetric synthesis of this key intermediate, explore the strategic applications of the Cbz protecting group, and detail its pivotal role in the synthesis of high-value pharmaceutical agents.

Part 1: Enantioselective Synthesis of the Core Scaffold

The cornerstone of using N-Cbz-3-amino-1,2-propanediol is its preparation in a highly enantiopure form. The most reliable and widely adopted method for achieving this is the Sharpless Asymmetric Epoxidation (SAE) of an allylic alcohol.[4][5] This Nobel Prize-winning reaction provides predictable and high levels of stereocontrol, making it an industrial workhorse for accessing chiral epoxides.[5]

The synthesis begins with the epoxidation of allyl alcohol. The choice of the chiral tartrate ligand—diethyl L-(+)-tartrate (DET) or diethyl D-(−)-tartrate—directly dictates the absolute configuration of the resulting epoxy alcohol.[6][7] This predictability is a key advantage of the Sharpless methodology. For instance, using L-(+)-DET directs the oxidation to one face of the double bond, reliably producing (R)-glycidol.

The subsequent step involves the regioselective ring-opening of the chiral epoxide. This is a critical transformation where the amine functionality is introduced. Nucleophilic attack by an amine source, such as benzylamine or an ammonia equivalent, at the least substituted carbon of the epoxide ring yields the corresponding 3-amino-1,2-propanediol. The final step is the protection of the primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions to afford the target N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol.[2]

Protocol 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol

This protocol is adapted from established methodologies for generating chiral epoxy alcohols.[8]

-

Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry dichloromethane (CH₂Cl₂). Cool the flask to -20°C.

-

Add titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0 eq) via syringe, followed by the dropwise addition of L-(+)-diethyl tartrate [(+)-DET] (1.2 eq). Stir the resulting solution for 10 minutes at -20°C to form the chiral catalyst complex.

-

Substrate Addition: Add allyl alcohol (1.5 eq) to the catalyst solution.

-

Oxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 2.0 eq) dropwise, ensuring the internal temperature does not exceed -15°C.

-

Reaction Monitoring: Stir the reaction mixture at -20°C for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing with dichloromethane.

-

Purification: The organic phase is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude (R)-glycidol can be purified by vacuum distillation.

Part 2: The Cbz Group - A Pillar of Amine Protection Strategy

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in multi-step synthesis, particularly in peptide chemistry and the synthesis of complex pharmaceutical intermediates.[3] Its utility is grounded in a balance of stability and selective lability.

Causality Behind Choosing the Cbz Group:

-

Robustness: The Cbz group is stable to a wide variety of non-reductive conditions, including moderately strong acids and bases, and many organometallic reagents. This allows for extensive synthetic manipulations at other sites of the molecule.

-

Orthogonality: It is orthogonal to many other common protecting groups. For example, it remains intact while acid-labile groups like Boc (tert-butoxycarbonyl) are cleaved, or while base-labile groups like Fmoc (fluorenylmethyloxycarbonyl) are removed.

-

Clean Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis. This reaction is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[2][3]

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

This protocol is a standard procedure for the removal of the Cbz group.[3][9]

-

Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) under an inert atmosphere. The typical catalyst loading is 5-10 mol%.[3]

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), typically using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be used directly or purified further if necessary.

| Cbz Deprotection Method | Reagents & Conditions | Advantages | Limitations | Citation |

| Catalytic Hydrogenolysis | H₂, Pd/C (or other catalysts) | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂). | Incompatible with reducible groups (alkenes, alkynes, nitro groups). Safety concerns with H₂ gas. | [3] |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Safer alternative to H₂ gas, mild conditions. | May require heating; donor can sometimes react with substrate. | [3] |

| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates sensitive to hydrogenation. | Harsh acidic conditions can affect other acid-labile groups. | [3] |

| Lewis Acid-Mediated | AlCl₃ in HFIP | Good functional group tolerance (nitro, halogens), avoids H₂ gas. | HFIP is a specialized solvent; AlCl₃ is moisture-sensitive. | [10] |

Part 3: Application in the Synthesis of Key Pharmaceuticals

The true value of (S)-N-Cbz-3-amino-1,2-propanediol is demonstrated in its application as a chiral starting material for complex drug molecules. Its pre-defined stereocenter and versatile functional groups allow for efficient and stereocontrolled synthetic routes.

Case Study 1: Synthesis of Linezolid

Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[11][12] A key step in many industrial syntheses of Linezolid involves the construction of the chiral (S)-5-(aminomethyl)-oxazolidinone core. (S)-N-Cbz-3-amino-1,2-propanediol is an ideal precursor for this core.

The synthesis begins with the activation of the primary hydroxyl group of the diol, often by conversion to a mesylate or tosylate, which enhances its leaving group ability. This is followed by base-mediated intramolecular cyclization, where the secondary hydroxyl group displaces the activated primary group to form a chiral epoxide, (R)-N-Cbz-glycidylamine. This epoxide is then opened by the nucleophilic attack of 3-fluoro-4-morpholinylaniline. The resulting amino alcohol intermediate is subsequently cyclized, often using a reagent like carbonyldiimidazole (CDI), to form the oxazolidinone ring. The final step is the hydrogenolytic removal of the Cbz group to unmask the primary amine, which is then acylated to yield Linezolid.[11]

Case Study 2: Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions.[13] The S-enantiomer is known to be significantly more active than the R-enantiomer.[14] Asymmetric synthesis is therefore crucial. The synthesis of (S)-propranolol can be efficiently achieved starting from a chiral epoxy alcohol, which can be derived from (S)-N-Cbz-3-amino-1,2-propanediol or a related chiral synthon.

A common strategy involves the reaction of 1-naphthol with a chiral three-carbon electrophile. (R)-glycidol, which can be synthesized via the Sharpless epoxidation as described earlier, is a common choice.[8][15] The reaction of 1-naphthol with (R)-glycidol (or its tosylate derivative) under basic conditions forms the chiral epoxide intermediate, (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane. Subsequent ring-opening of this epoxide with isopropylamine yields (S)-propranolol with high enantiopurity.[8] While not directly starting from N-Cbz-3-amino-1,2-propanediol, this synthesis highlights the central role of the chiral C3 backbone that is readily accessible through the same asymmetric methodologies.

| Drug Target | Key Synthetic Transformation | Role of Chiral C3 Scaffold | Typical Yields | Enantiomeric Excess (ee) |

| Linezolid | Oxazolidinone ring formation | Provides the C5 stereocenter of the oxazolidinone ring. | >40% overall | >99% |

| (S)-Propranolol | Epoxide ring-opening with an amine | Provides the chiral center of the 2-hydroxy-3-aminopropyl side chain. | ~80-90% for key steps | >95% |

| (S)-Practolol | Epoxide ring-opening with an amine | Establishes the stereochemistry of the active enantiomer. | High | >96% |

Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its efficient and predictable preparation via asymmetric methods like the Sharpless epoxidation provides a reliable source of chirality. The strategic use of the robust Cbz protecting group allows for complex molecular construction with a high degree of control and chemical orthogonality. As demonstrated in the synthesis of critical medicines like Linezolid, this building block enables streamlined, stereocontrolled routes to high-value targets.

Looking forward, the versatility of this scaffold will continue to be exploited in the development of new chemical entities. Its functional handles—a protected amine and a vicinal diol—are ripe for further derivatization, opening pathways to novel classes of ligands, catalysts, and pharmaceutical agents. As the demand for enantiomerically pure drugs continues to grow, the foundational role of well-designed chiral building blocks like N-Cbz-3-amino-1,2-propanediol will only become more significant in the pursuit of more effective and safer medicines.

References

- K. B. Sharpless et al. (1987). Journal of the American Chemical Society.

-

Ogrodowczyk M, Dettlaff K, Jelinska A. (2016). Beta-blockers: current state of knowledge and perspectives. Mini reviews in medicinal chemistry, 16(1), 40-54. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Majid, M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry. [Link]

-

ResearchGate. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

-

Hrafnkelsson, H., et al. (2020). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. [Link]

-

YouTube. (2020). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. [Link]

-

Yamamoto, H., et al. (2015). Asymmetric epoxidation of allylic alcohols catalyzed by vanadium-binaphthylbishydroxamic Acid complex. Journal of Organic Chemistry. [Link]

-

University of Barcelona. (n.d.). Enantioselective Synthesis Amino Acids and Amino Alcohols. [Link]

-

Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]

-

Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]

-

E. J. Ariens et al. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry. [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

-

MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

- Google Patents. (2007). WO2007116284A1 - Process for preparing linezolid.

-

Al-Hussain, S. A., et al. (2022). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules. [Link]

Sources

- 1. Enantioselective Synthesis Amino Acids and Amino Alcohols [ursa.cat]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmedchem.com [jmedchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: An In-depth Technical Guide to Aminodiols in Medicinal Chemistry

Introduction: The Significance of Stereochemistry in Biological Systems

In the intricate landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Biological systems, from enzymes to receptors, are inherently chiral, meaning they can distinguish between non-superimposable mirror images of a molecule, known as enantiomers.[1][2][3][4] This selective recognition dictates that often only one enantiomer of a chiral drug will elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2][3][5] The chiral aminodiol motif, characterized by the presence of both an amino group and two hydroxyl groups on a chiral scaffold, has emerged as a privileged structure in drug design and development. Its prevalence in natural products and pharmaceuticals underscores its significance.[6][7] This guide provides a comprehensive exploration of chiral aminodiols, from their synthesis to their multifaceted applications in medicinal chemistry.

Part 1: The Architectural Advantage of Chiral Aminodiols

The vicinal amino alcohol moiety, a core component of aminodiols, is a frequently encountered structural motif in a vast array of biologically active compounds.[6][7][8][9] The strategic placement of amino and hydroxyl groups allows for a multitude of hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. The inherent chirality of these molecules further refines these interactions, leading to highly specific and potent biological activity.

The presence of multiple stereocenters in aminodiols gives rise to a rich diversity of stereoisomers, each with potentially unique pharmacological profiles. This structural complexity, while posing a synthetic challenge, offers a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate. By systematically exploring the different stereoisomers, researchers can optimize potency, selectivity, and pharmacokinetic properties.

Part 2: Asymmetric Synthesis – Crafting Chirality with Precision

The synthesis of enantiomerically pure chiral aminodiols is a cornerstone of modern organic chemistry. A variety of asymmetric synthetic strategies have been developed to achieve this goal, each with its own set of advantages and limitations.

Chiral Pool Synthesis

One of the most direct approaches involves utilizing naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials.[10][11][12] This "chiral pool" approach leverages the inherent chirality of these readily available building blocks to construct more complex chiral molecules. For instance, β-amino alcohols derived from natural amino acids have been extensively used as a source of chirality.[10]

Asymmetric Catalysis

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral ligands, often derived from amino acids or other natural products, play a pivotal role in transferring chiral information from the catalyst to the substrate.[13][14][15]

Key Asymmetric Reactions for Aminodiol Synthesis:

-

Asymmetric Aminohydroxylation: This powerful reaction, for which a Nobel Prize was awarded, allows for the direct installation of both an amino and a hydroxyl group across a double bond with high stereocontrol.[8]

-

Asymmetric Epoxidation followed by Nucleophilic Ring-Opening: The Sharpless asymmetric epoxidation, for example, provides a reliable method for generating chiral epoxides, which can then be opened by nitrogen nucleophiles to yield chiral amino alcohols.

-

Asymmetric Aldol and Mannich Reactions: These classic carbon-carbon bond-forming reactions can be rendered asymmetric through the use of chiral catalysts or auxiliaries, providing access to chiral β-hydroxy ketones and β-amino ketones, which are versatile precursors to aminodiols.[16]

Experimental Protocol: Asymmetric Synthesis of a 1,2-Amino Alcohol using a Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective synthesis of a 1,2-amino alcohol using a chiral hydrazone derived from an (S)-indoline auxiliary.[17]

Step 1: Formation of the Chiral Hydrazone

-

To a solution of the desired aldehyde or ketone in a suitable solvent (e.g., ethanol), add an equimolar amount of the (S)-indoline-derived hydrazine.

-

Add a catalytic amount of acid (e.g., acetic acid) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting chiral hydrazone by column chromatography.

Step 2: Diastereoselective Nucleophilic Addition

-

Dissolve the chiral hydrazone in an anhydrous aprotic solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of an organometallic nucleophile (e.g., an aryllithium or alkyllithium reagent) to the cooled solution.

-

Stir the reaction mixture at -78 °C for a short period (e.g., 10 minutes).[17]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Step 3: Conversion to the Chiral Amino Alcohol

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting hydrazine can be readily converted to the corresponding chiral amino alcohol through established methods, such as reductive cleavage of the N-N bond.[17]

-

Purify the final chiral amino alcohol by column chromatography to obtain the product with high diastereoselectivity.[17]

Part 3: The Multifaceted Roles of Chiral Aminodiols in Drug Discovery

Chiral aminodiols are not merely structural components of drug molecules; they also serve as powerful tools in the drug discovery process as chiral auxiliaries, ligands, and organocatalysts.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

As demonstrated in the experimental protocol above, chiral aminodiols can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction.[17] The auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is then cleaved to reveal the desired chiral product.

Furthermore, chiral aminodiols are excellent ligands for metal-catalyzed asymmetric reactions.[18][19][20] They can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed transformation.[15][21][22] Amino acids and their derivatives are frequently used as precursors for these chiral ligands.[13][21]

Organocatalysis

In recent years, the use of small organic molecules as catalysts, known as organocatalysis, has gained significant traction.[23][24] Chiral primary amines, often derived from amino acids, have proven to be highly effective organocatalysts for a wide range of asymmetric transformations. The aminodiol scaffold can be incorporated into the design of novel organocatalysts to enhance their activity and selectivity.

Privileged Scaffolds in Bioactive Molecules

The true power of chiral aminodiols lies in their direct incorporation into the structure of pharmacologically active molecules.[6][10][25][26] Their ability to engage in specific hydrogen bonding and stereoselective interactions with biological targets makes them a highly sought-after structural motif.

Case Study: Aminodiol Core in HIV Protease Inhibitors

A compelling example of the successful application of chiral aminodiols is in the development of HIV protease inhibitors.[27][28][29][30][31] A series of inhibitors featuring a C2 symmetrical "aminodiol" core structure were designed and synthesized from amino acid starting materials.[27] These compounds demonstrated potent inhibition of HIV replication in cell culture, comparable to their enzymatic inhibition, suggesting good cell membrane penetration.[27][29] Optimization of this series led to compounds with significant oral bioavailability and promising plasma elimination half-lives in preclinical studies.[27][29]

The structure-activity relationship (SAR) studies of these aminodiol-based inhibitors revealed that modifications at the P1' position could reduce cytotoxicity without compromising antiviral potency.[28][29] Molecular modeling studies suggested that substituents at the para position of the P1' phenyl group are directed into the solvent and do not directly participate in binding to the enzyme.[29] This highlights the importance of understanding the three-dimensional interactions between the drug molecule and its target.

Part 4: Structure-Activity Relationships (SAR) and the Importance of Chirality

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry.[32][33] For chiral molecules like aminodiols, the stereochemistry is a critical determinant of this relationship.[34][35]

The precise spatial arrangement of the amino and hydroxyl groups in a chiral aminodiol dictates how it will interact with its biological target. Even a subtle change in stereochemistry can lead to a dramatic difference in biological activity.[1][2] For example, in a series of aminosterol antibiotics, analogs with an axial hydroxyl substituent at the C7 position were found to be more active than those with an equatorial hydroxyl group.[35]

The development of quantitative structure-activity relationship (QSAR) models that incorporate chirality descriptors is an active area of research.[34] These models aim to predict the biological activity of new molecules based on their structural features, including their stereochemistry. Such computational tools can help to guide the design and optimization of new drug candidates, saving time and resources in the drug discovery process.[33]

Conclusion: The Enduring Legacy and Future of Chiral Aminodiols

Chiral aminodiols represent a versatile and powerful class of molecules in the medicinal chemist's arsenal. Their unique structural features and inherent chirality make them invaluable as both key components of therapeutic agents and as tools to facilitate the synthesis of other chiral molecules. From their early application in HIV protease inhibitors to their continued exploration in a wide range of therapeutic areas, the importance of the aminodiol motif is undeniable. As our understanding of stereochemistry and its role in biological processes continues to deepen, and as new asymmetric synthetic methodologies are developed, the future for chiral aminodiols in medicinal chemistry looks brighter than ever. The ability to precisely control the three-dimensional architecture of these molecules will undoubtedly lead to the discovery and development of safer and more effective medicines.[36]

Visualizations

Logical Flow of Chiral Aminodiol Application in Medicinal Chemistry

Caption: Workflow of Chiral Aminodiol Utility.

Synthesis Pathway for a Chiral 1,2-Amino Alcohol

Caption: Asymmetric Synthesis of a 1,2-Amino Alcohol.

References

-

Thompson, W. J., et al. (1994). Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. Journal of Medicinal Chemistry, 37(12), 1845-1853. [Link]

-

Thompson, W. J., et al. (1996). Aminodiol HIV protease inhibitors. Synthesis and structure-activity relationships of P1/P1' compounds: correlation between lipophilicity and cytotoxicity. Journal of Medicinal Chemistry, 39(10), 1991-2007. [Link]

-

Thompson, W. J., et al. (1996). Aminodiol HIV Protease Inhibitors. Synthesis And Structure−Activity Relationships Of P1/P1' Compounds: Correlation between Lipophilicity and Cytotoxicity. Journal of Medicinal Chemistry, 39(10), 1991-2007. [Link]

-

Patick, A. K., et al. (1995). Antiviral properties of aminodiol inhibitors against human immunodeficiency virus and protease. Antimicrobial Agents and Chemotherapy, 39(7), 1589-1595. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

-

Patick, A. K., et al. (1995). Antiviral properties of aminodiol inhibitors against human immunodeficiency virus and protease. Antimicrobial Agents and Chemotherapy, 39(7), 1589–1595. [Link]

-

Various Authors. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]

-

Various Authors. (2023). Importance of vicinal amino alcohols and synthetic approaches. ResearchGate. [Link]

-

Kawabata, T., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

-

Maruoka, K., & Ooi, T. (2003). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (2), 127-133. [Link]

-

Cossy, J., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-856. [Link]

-

Szabó, R., et al. (2022). Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols. Molecules, 27(18), 5899. [Link]

-

Xu, Q. Y., et al. (2002). Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes. Chemical Journal of Chinese Universities, 23(7), 1318. [Link]

-

Forró, E., & Fülöp, F. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1782. [Link]

-

Szabó, R., et al. (2022). Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols. Molecules, 27(18), 5899. [Link]

-

Various Authors. (n.d.). Structural diversity of vicinal amino alcohols. ResearchGate. [Link]

-

Various Authors. (2025). Synthesis and application of monoterpene-based chiral aminodiols. ResearchGate. [Link]

-